molecular formula C12H12N2O3S B4584898 4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B4584898
M. Wt: 264.30 g/mol
InChI Key: FTYHSUWRPWEGLQ-UHFFFAOYSA-N
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Description

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with hydroxy, methoxy, and thiazole groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 5-methyl-1,3-thiazol-2-amine.

    Substitution Reactions:

    Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced thiazole derivatives.

    Substitution Products: Various substituted benzamides and thiazoles.

Scientific Research Applications

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: Studied for its effects on cellular pathways and enzyme inhibition.

    Industry: Used in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzamide: Lacks the thiazole ring, resulting in different biological activities.

    N-(5-methyl-1,3-thiazol-2-yl)benzamide: Lacks the hydroxy and methoxy groups, affecting its reactivity and applications.

Uniqueness

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of functional groups that confer specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-6-13-12(18-7)14-11(16)8-3-4-9(15)10(5-8)17-2/h3-6,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYHSUWRPWEGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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